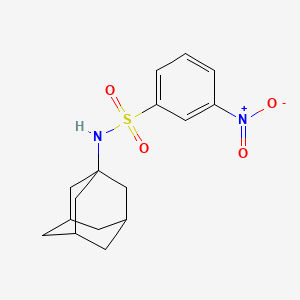
N,N'-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)di(4-morpholinecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)di(4-morpholinecarboxamide), commonly known as DMTMM, is a reagent used in organic synthesis. It is a highly efficient coupling agent for the formation of amide bonds between carboxylic acids and amines. DMTMM is widely used in scientific research for its unique properties and advantages.
Wirkmechanismus
DMTMM acts as a coupling agent by activating the carboxylic acid group of one molecule and facilitating the nucleophilic attack of the amine group of another molecule. The resulting intermediate is then converted into an amide bond through intramolecular rearrangement. DMTMM is highly efficient in this process due to its ability to form stable intermediates and its low toxicity.
Biochemical and Physiological Effects:
DMTMM does not have any known biochemical or physiological effects. It is a synthetic reagent that is used solely for the formation of amide bonds in biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
DMTMM has several advantages for lab experiments. It is a highly efficient coupling agent that allows for the synthesis of complex molecules in a shorter time frame. It is also easy to handle and has low toxicity. However, DMTMM has some limitations. It is not suitable for the synthesis of peptides with acid-labile protecting groups, and it may cause epimerization of certain amino acids.
Zukünftige Richtungen
There are several future directions for the use of DMTMM in scientific research. One potential application is in the synthesis of peptide-based vaccines for various diseases. DMTMM can also be used in the synthesis of bioactive compounds with improved pharmacokinetic properties. Additionally, DMTMM can be used in the development of new drug delivery systems for targeted drug delivery.
Conclusion:
In conclusion, DMTMM is a highly efficient coupling agent that is widely used in scientific research for the formation of amide bonds in biological molecules. It has several advantages, including its efficiency, ease of handling, and low toxicity. DMTMM has several potential applications in the future, including the synthesis of peptide-based vaccines and the development of new drug delivery systems.
Synthesemethoden
DMTMM can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with 4-morpholinecarboxylic acid and oxalyl chloride in the presence of triethylamine. The resulting product is then purified and crystallized to obtain pure DMTMM.
Wissenschaftliche Forschungsanwendungen
DMTMM is widely used in scientific research for the formation of amide bonds in peptides, proteins, and other biological molecules. It is a highly efficient coupling agent that allows for the synthesis of complex molecules in a shorter time frame. DMTMM has been used in the synthesis of various bioactive compounds, including antibiotics, antitumor agents, and antiviral agents.
Eigenschaften
IUPAC Name |
N-[1,3-dimethyl-5-(morpholine-4-carbonylamino)-2-oxoimidazolidin-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O5/c1-18-11(16-13(22)20-3-7-25-8-4-20)12(19(2)15(18)24)17-14(23)21-5-9-26-10-6-21/h11-12H,3-10H2,1-2H3,(H,16,22)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLLWVKVMELRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)N2CCOCC2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-1-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5064167.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5064182.png)

![2-bromo-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5064205.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5064209.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5064213.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)
![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)

![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)
